5-Oxoete
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Overview
Description
5-oxo-ETE is an oxoicosatetraenoic acid having a 5-oxo group; and (6E)-, (8Z), (11Z)- and (14Z)-double bonds. It has a role as a human metabolite, a mouse metabolite and an immunomodulator. It is functionally related to an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5-oxo-ETE(1-).
Scientific Research Applications
Neutrophil and Eosinophil Activation
5-Oxo-eicosatetraenoate (5-oxoETE) is a significant stimulator of neutrophils, inducing calcium mobilization and promoting neutrophil degranulation. It is much more potent than its counterpart, 5-HETE, and demonstrates intrinsic degranulating effects on neutrophils (O’Flaherty et al., 1993). Additionally, this compound is recognized for its strong eosinophil-stimulating properties, surpassing other chemotactic factors like C5a and leukotriene B4 in stimulating eosinophil migration and activation (O’Flaherty et al., 1996).
Receptor Interaction and G Protein Coupling
This compound acts through a unique receptor that couples preferentially to pertussis toxin-sensitive heterotrimeric G proteins. This interaction is distinct from the receptors for other chemotactic factors, suggesting a unique pathway of granulocyte activation (O’Flaherty et al., 2000).
Role in Prostate Cancer Cell Survival
This compound is critical for the survival of prostate cancer cells. The presence of a G-protein-coupled this compound receptor (5-oxoER) in prostate cancer cells is essential for their viability, indicating the metabolite's significant role in the survival signaling of these cells (Sundaram & Ghosh, 2006).
Interaction with Hematopoietic Cytokines
This compound interacts synergistically with hematopoietic cytokines, enhancing neutrophil function and the mitogen-activated protein kinase (MAPK) pathway. This interaction suggests its significant role in inflammation and immune response modulation (O’Flaherty et al., 1996).
Role in Irritable Bowel Syndrome
This compound has been implicated in triggering nociception in constipation-predominant irritable bowel syndrome, highlighting its potential role in gastrointestinal disorders (St Smith, 2018).
Biomarker for Obstructive Sleep Apnea
Studies have identified this compound as a potential urinary biomarker for obstructive sleep apnea (OSA), correlating with the severity of the condition and providing a non-invasive diagnostic tool (Shin et al., 2020).
Properties
CAS No. |
126432-17-5 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(6E,8E,11E,14E)-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,13-12+,16-14+ |
InChI Key |
MEASLHGILYBXFO-SSTLJLGOSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C=C/C(=O)CCCC(=O)O |
SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
physical_description |
Solid |
Synonyms |
5-KETE 5-keto-6,8,11,14-eicosatetraenoic acid 5-oxo-6,8,11,14-eicosatetraenoic acid 5-oxo-6,8,11,14-eicosatetraenoic acid, E,Z,Z,Z isomer 5-oxo-6,8,11,14-ETE 5-oxo-eicosatetraenoate 5-oxoETE |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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